molecular formula C28H26N4O2 B2890071 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1189441-13-1

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2890071
CAS No.: 1189441-13-1
M. Wt: 450.542
InChI Key: UUHLJQKWHOMYMW-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative featuring a benzyl group at position 3, a methyl substituent at position 8, and an acetamide side chain linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-18-9-11-23(20(3)13-18)30-25(33)16-32-24-12-10-19(2)14-22(24)26-27(32)28(34)31(17-29-26)15-21-7-5-4-6-8-21/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHLJQKWHOMYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization of the Indole Core: The indole core is then functionalized with various substituents to introduce the benzyl, methyl, and oxo groups. This can be achieved through a series of reactions such as alkylation, acylation, and oxidation.

    Formation of the Pyrimido[5,4-b]indole Ring System: The functionalized indole is then cyclized to form the pyrimido[5,4-b]indole ring system. This step often involves the use of a strong base and high temperatures.

    Introduction of the Acetamide Group: Finally, the acetamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NH3, OH-), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.

Scientific Research Applications

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their differences are summarized below:

Compound Name/ID Substituents (Pyrimidoindole Core) Acetamide Side Chain Molecular Weight (g/mol) ChemSpider ID/Reference
Target Compound 3-Benzyl, 8-methyl N-(2,4-dimethylphenyl) ~447.5* N/A
2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide 3-Benzyl, 8-fluoro N-(3,4-dimethoxyphenyl) 499.51 1040645-65-5
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenyl-2-butanyl)acetamide 3-Benzyl N-(4-phenyl-2-butanyl) 483.58 未提供
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Extended heterocyclic system Complex pyridinyl-benzodiazepine ~735.8 Not listed

Notes:

  • Fluorination vs.
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound may confer greater metabolic stability compared to the 3,4-dimethoxyphenyl group in , which is more polar and prone to oxidative demethylation .
  • Side Chain Bulkiness : The 4-phenyl-2-butanyl substituent () introduces steric hindrance, possibly limiting membrane permeability relative to the target compound’s dimethylphenyl group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The target compound’s 8-methyl and 2,4-dimethylphenyl groups suggest higher logP (~3.5–4.0) compared to the 8-fluoro analog (logP ~2.8–3.2) due to reduced polarity .
  • Solubility : The absence of polar groups (e.g., methoxy or fluorine) in the target compound may result in lower aqueous solubility than its fluorinated or methoxy-substituted analogs .

Biological Activity

The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrimidoindole core structure combined with a substituted phenyl group. This unique combination suggests a diverse range of biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and pyrimidine moieties facilitate binding to various biological targets, potentially leading to the modulation of their activity. This interaction can result in therapeutic effects such as:

  • Inhibition of cancer cell proliferation
  • Anti-inflammatory effects
  • Antiviral properties

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, studies have shown that pyrimidoindole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50 (µM)
Example AHCT-116 (Colon)6.2
Example BT47D (Breast)27.3

This data suggests that the compound may similarly exhibit potent anticancer properties.

Anti-inflammatory Activity

The compound's structure allows it to potentially inhibit enzymes involved in inflammatory pathways. For example, it may target cyclooxygenase (COX) enzymes or lipoxygenases, which are crucial in mediating inflammatory responses.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have demonstrated that similar pyrimidoindole compounds can significantly reduce the viability of cancer cells while sparing normal cells, indicating selective toxicity.
  • In Vivo Studies : Animal models treated with pyrimidoindole derivatives have shown reduced tumor sizes and improved survival rates compared to control groups.
  • Mechanistic Studies : Detailed mechanistic studies have indicated that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

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